4-methyl-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)thiophene-2-carboxamide
Description
4-methyl-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide core linked via an ethyl chain to a substituted pyrimidine ring. The pyrimidine moiety is functionalized with a methyl group at position 4 and a trifluoromethyl (-CF₃) group at position 6, while the thiophene ring bears a methyl substituent at position 2. Such hybrid molecules are often explored in medicinal chemistry for their affinity toward enzymes or receptors, particularly in oncology and infectious diseases .
Synthesis routes for analogous compounds (e.g., 4-aminothiophene derivatives) involve cyclization of precursors like N-(4-chlorophenyl)-2-cyano-3-mercapto-3-(phenylamino)acrylamide with halogenated reagents (e.g., chloroacetone), suggesting similar strategies for constructing the thiophene-carboxamide scaffold . The trifluoromethylpyrimidine component may be synthesized via nucleophilic substitution or cross-coupling reactions, as seen in related antineoplastic agents like nilotinib .
Properties
IUPAC Name |
4-methyl-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3OS/c1-8-5-10(22-7-8)13(21)18-4-3-12-19-9(2)6-11(20-12)14(15,16)17/h5-7H,3-4H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFZXQIDJMIXTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNC(=O)C2=CC(=CS2)C)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as triazole-pyrimidine hybrids, have shown promising neuroprotective and anti-inflammatory properties. They have been found to interact with active residues of ATF4 and NF-kB proteins, which play crucial roles in cellular stress responses and inflammatory processes, respectively.
Mode of Action
For instance, triazole-pyrimidine hybrids have been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells.
Biochemical Pathways
The compound likely affects several biochemical pathways. Based on the actions of similar compounds, it may inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway. These pathways are involved in cellular stress responses, programmed cell death, and inflammation, respectively.
Result of Action
The result of the compound’s action is likely to be a reduction in inflammation and cellular stress. Similar compounds have shown significant anti-neuroinflammatory properties and promising neuroprotective activity. They have been found to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells.
Biological Activity
The compound 4-methyl-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)thiophene-2-carboxamide is a novel derivative that combines a thiophene moiety with a pyrimidine structure, known for its potential biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, anti-tumor, and antibacterial properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound can be represented structurally as follows:
- Molecular Formula : C16H18F3N3O
- Molecular Weight : 341.31 g/mol
- IUPAC Name : 4-methyl-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)thiophene-2-carboxamide
Anti-inflammatory Activity
Thiophene-based compounds are recognized for their anti-inflammatory properties. Research indicates that derivatives similar to the compound exhibit significant inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response.
-
Mechanism of Action :
- The presence of methyl and trifluoromethyl groups enhances the anti-inflammatory effects by modulating the activity of inflammatory cytokines such as TNF-α and IL-6. In vitro studies have shown that these compounds can significantly reduce the expression of these cytokines in activated macrophages .
- Case Study :
Antitumor Activity
The compound's structural features suggest potential antitumor activity. Thiophene derivatives have been evaluated against various cancer cell lines.
- Research Findings :
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Thiophene Derivative A | HepG-2 | 15 |
| Thiophene Derivative B | Colon | 20 |
Antibacterial Activity
The antibacterial properties of thiophene derivatives have also been explored, with several studies highlighting their effectiveness against various bacterial strains.
- In Vitro Studies :
Summary of Findings
The biological activities of 4-methyl-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)thiophene-2-carboxamide are promising, particularly in the realms of anti-inflammatory, antitumor, and antibacterial effects. The structural characteristics contribute significantly to its pharmacological potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Nilotinib (CAS 641571-10-0)
Structure : Benzamide core linked to a pyrimidine ring via a methylimidazole group; pyrimidine is substituted with trifluoromethyl and pyridinyl groups.
Key Differences :
- Core Heterocycle : Nilotinib uses a benzamide scaffold, whereas the target compound employs thiophene-2-carboxamide. Thiophene’s smaller size and sulfur atom may alter solubility and binding kinetics.
- Biological Activity: Nilotinib is a Bcr-Abl tyrosine kinase inhibitor (antineoplastic), suggesting the target compound’s pyrimidine-thiophene hybrid could similarly target kinase pathways .
Patent Derivatives: Thiophene-2-carboxamide Analogues
Examples :
- N-(5-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-2-yl)thiophene-2-carboxamide () Key Differences:
- Backbone: The patent compound integrates a quinoline-piperidine system, adding rigidity and bulk compared to the target compound’s simpler ethyl-linked pyrimidine.
- Substituents: The quinoline’s cyano and tetrahydrofuran-oxy groups may enhance membrane permeability but reduce metabolic stability relative to the target’s methyl/CF₃ groups.
Thiazolecarboxamide Derivatives ()
Example :
- N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)-N-methylthiazole-5-carboxamide Key Differences:
- Heterocycle : Thiazole (nitrogen-sulfur ring) vs. thiophene (sulfur-only ring). Thiazole’s nitrogen enables stronger hydrogen bonding but may reduce lipophilicity.
- Substituents : The hydroxyethylpiperazine group improves solubility, whereas the target compound relies on ethyl linkage for conformational flexibility.
Structural and Functional Data Table
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis likely parallels methods for 4-aminothiophenes (e.g., cyclization with halogenated reagents), but the trifluoromethylpyrimidine component may require specialized fluorination steps .
- Structure-Activity Relationships (SAR) :
- Crystallography : SHELX programs () are widely used for resolving such structures, aiding in conformational analysis and docking studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
